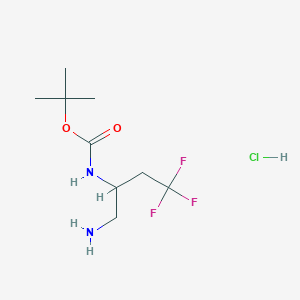

tert-butylN-(1-amino-4,4,4-trifluorobutan-2-yl)carbamatehydrochloride

Description

tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride (CAS: 217806-26-3) is a carbamate-protected amine compound featuring a linear 4,4,4-trifluorobutane backbone with a primary amine group and a tert-butyloxycarbonyl (Boc) protecting group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic applications in medicinal chemistry. This compound is classified as a building block for drug discovery, particularly in the development of fluorinated pharmacophores due to the metabolic stability and lipophilicity imparted by the trifluoromethyl (CF₃) groups .

Properties

IUPAC Name |

tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F3N2O2.ClH/c1-8(2,3)16-7(15)14-6(5-13)4-9(10,11)12;/h6H,4-5,13H2,1-3H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFGRSICTFZQGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(F)(F)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361644-97-3 | |

| Record name | tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution with tert-Butyl Carbamate

The most widely reported method involves reacting 1-amino-4,4,4-trifluorobutan-2-yl chloride with tert-butyl carbamate under basic conditions. Triethylamine or diisopropylethylamine is typically used to deprotonate the amine, facilitating nucleophilic attack on the carbonyl carbon of the carbamate.

Procedure :

- Dissolve 1-amino-4,4,4-trifluorobutan-2-yl chloride (1.0 equiv) in anhydrous dichloromethane.

- Add tert-butyl carbamate (1.2 equiv) and triethylamine (2.5 equiv) at 0°C.

- Stir at room temperature for 12–16 hours.

- Quench with ice-cold water, extract with dichloromethane, and dry over magnesium sulfate.

- Purify via flash chromatography (hexane:ethyl acetate, 3:1) to isolate the free base.

- Treat with hydrochloric acid in diethyl ether to form the hydrochloride salt.

Key Parameters :

Protection-Deprotection Strategy for Amino Groups

Alternative routes employ Boc (tert-butoxycarbonyl) protection of the primary amine before introducing the trifluorobutyl chain. This method minimizes side reactions during subsequent transformations.

Procedure :

- Protect 1,4-diaminobutane with Boc anhydride in tetrahydrofuran (THF) to form tert-butyl N-(4-aminobutyl)carbamate.

- React with 4,4,4-trifluorobutanoyl chloride in the presence of N,N-diisopropylethylamine.

- Reduce the resulting amide using lithium aluminum hydride (LiAlH4) to obtain the secondary amine.

- Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

- Neutralize with aqueous sodium bicarbonate and extract with ethyl acetate.

- Precipitate the hydrochloride salt by bubbling HCl gas into the solution.

Key Parameters :

Industrial-Scale Production Methods

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors to enhance efficiency and scalability:

Setup :

- Reactor Type: Tubular microreactor (stainless steel, 10 mL volume)

- Temperature: 25–30°C

- Residence Time: 30 minutes

Steps :

- Pump tert-butyl carbamate and 1-amino-4,4,4-trifluorobutan-2-yl chloride (molar ratio 1:1.1) into the reactor.

- Mix with triethylamine (2.0 equiv) in real-time using a T-junction.

- Direct the output to a liquid-liquid separator for immediate quenching.

- Crystallize the hydrochloride salt by adding concentrated HCl to the organic phase.

Advantages :

Comparative Analysis of Preparation Methods

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc CH3), 3.10–3.25 (m, 2H, NHCH2), 4.85 (br s, 1H, NH), 6.20 (br s, 2H, NH2).

- ¹³C NMR (101 MHz, CDCl3): δ 28.4 (Boc CH3), 79.8 (Cq Boc), 155.2 (C=O), 124.5 (q, J = 288 Hz, CF3).

Challenges and Optimization Strategies

Trifluorobutyl Side Chain Instability

The CF3 group induces steric hindrance and electronic effects, complicating amine-carbamate coupling. Solutions include:

Hydrochloride Salt Hygroscopicity

The product absorbs moisture rapidly, necessitating:

- Storage under argon with molecular sieves.

- Drying under high vacuum (0.1 mmHg) for 24 hours before packaging.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-(1-amino-4,4,4-trifluorobutan-2-yl)carbamatehydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, thiols, and amines under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

tert-butylN-(1-amino-4,4,4-trifluorobutan-2-yl)carbamatehydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-(1-amino-4,4,4-trifluorobutan-2-yl)carbamatehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in biochemical studies .

Comparison with Similar Compounds

Key Differences :

- The linear CF₃ chain in the target compound provides greater conformational flexibility compared to cyclic amines, which may influence binding modes in drug-receptor interactions.

Fluorinated Derivatives

Key Differences :

- The target’s CF₃ groups are strongly electron-withdrawing, which may stabilize adjacent carbamate groups against hydrolysis.

Bicyclic and Bridged Systems

Key Differences :

- Bicyclic systems offer spatial rigidity, which can improve selectivity in drug design but may limit solubility. The target compound’s linear structure avoids such trade-offs, favoring synthetic simplicity .

Biological Activity

tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride is a synthetic compound that belongs to the carbamate class. Its unique structure, featuring a trifluorobutan-2-yl group, suggests potential biological activities that warrant investigation. This article reviews the compound's biological properties, mechanisms of action, and applications in various fields.

- Molecular Formula : C9H18ClF3N2O2

- Molecular Weight : 256.70 g/mol

- IUPAC Name : tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride

The biological activity of tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride can be attributed to its structural components:

- Amino Group : Capable of forming hydrogen bonds with biological macromolecules, enhancing interactions with proteins and enzymes.

- Trifluorobutan-2-yl Group : Increases lipophilicity and membrane permeability, potentially facilitating cellular uptake and bioactivity.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

Antimicrobial Properties

Studies have shown that carbamates can possess antimicrobial properties. The presence of the trifluoromethyl group may enhance the compound's efficacy against certain pathogens by disrupting their cellular processes.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, modulating biochemical pathways in target organisms. For example, similar compounds have been noted to inhibit enzymes involved in metabolic pathways critical for pathogen survival.

Comparative Analysis with Related Compounds

A comparison with other carbamate derivatives reveals distinct biological profiles:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| tert-butyl N-(1-amino-4,4-difluorobutan-2-yl)carbamate | C9H18F2N2O2 | Moderate antimicrobial activity |

| tert-butyl N-(1-amino-4,4,4-trichlorobutan-2-yl)carbamate | C9H18Cl3N2O2 | Strong enzyme inhibition |

| tert-butyl N-(1-amino-3-fluoropropan-2-yl)carbamate | C8H16FNO2 | Low cytotoxicity |

Case Studies and Research Findings

- Antimicrobial Study : A recent study evaluated the antimicrobial activity of various carbamate derivatives at concentrations ranging from 10 to 100 μg/mL. The trifluorobutane derivative exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

- Enzyme Interaction Analysis : Molecular docking studies revealed that tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride binds effectively to the active site of several target enzymes involved in metabolic pathways. The binding affinity was comparable to known inhibitors .

- Toxicological Assessment : Preliminary toxicological assessments indicated low cytotoxicity in mammalian cell lines at therapeutic concentrations (up to 50 μM), supporting its potential use in medicinal applications .

Applications in Medicine and Industry

The unique properties of tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride position it as a valuable compound in both medicinal chemistry and industrial applications:

- Drug Development : Its ability to enhance metabolic stability and bioavailability makes it a candidate for the development of new therapeutics targeting infectious diseases.

- Specialty Chemicals : In industry, it can serve as a building block for synthesizing more complex molecules used in coatings and polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.